Cas no 2006863-94-9 (tert-butyl N-2-amino-1-(2,4-dichlorophenyl)ethylcarbamate)

Technical Introduction: Tert-butyl N-2-amino-1-(2,4-dichlorophenyl)ethylcarbamate is a protected amine derivative featuring a tert-butoxycarbonyl (Boc) group, which enhances stability and facilitates selective deprotection in synthetic applications. The presence of the 2,4-dichlorophenyl moiety imparts distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical intermediates. The Boc group ensures compatibility with a wide range of reaction conditions, including acidic and basic environments, while enabling controlled amine functionalization. This compound is particularly useful in peptide synthesis and chiral building block preparation, offering high purity and consistent performance. Its structural features make it a versatile intermediate for complex organic transformations.
tert-butyl N-2-amino-1-(2,4-dichlorophenyl)ethylcarbamate structure
2006863-94-9 structure
Product Name:tert-butyl N-2-amino-1-(2,4-dichlorophenyl)ethylcarbamate
CAS No:2006863-94-9
MF:C13H18Cl2N2O2
MW:305.200221538544
CID:6050219
PubChem ID:78095648
Update Time:2025-06-13

tert-butyl N-2-amino-1-(2,4-dichlorophenyl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-1-(2,4-dichlorophenyl)ethylcarbamate
    • EN300-1872604
    • tert-butyl N-[2-amino-1-(2,4-dichlorophenyl)ethyl]carbamate
    • 2006863-94-9
    • Inchi: 1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-11(7-16)9-5-4-8(14)6-10(9)15/h4-6,11H,7,16H2,1-3H3,(H,17,18)
    • InChI Key: QJZLIDLWAGTYPY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(CN)NC(=O)OC(C)(C)C)Cl

Computed Properties

  • Exact Mass: 304.0745332g/mol
  • Monoisotopic Mass: 304.0745332g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 64.4Ų

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Additional information on tert-butyl N-2-amino-1-(2,4-dichlorophenyl)ethylcarbamate

Research Brief on tert-Butyl N-2-amino-1-(2,4-dichlorophenyl)ethylcarbamate (CAS: 2006863-94-9)

This research brief provides an in-depth analysis of the latest scientific advancements related to tert-butyl N-2-amino-1-(2,4-dichlorophenyl)ethylcarbamate (CAS: 2006863-94-9), a compound of significant interest in the field of chemical biology and pharmaceutical research. The compound, characterized by its unique structural features, has been the subject of recent studies focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent literature highlights the importance of tert-butyl N-2-amino-1-(2,4-dichlorophenyl)ethylcarbamate as a key intermediate in the synthesis of pharmacologically active molecules. Its structural motif, featuring a 2,4-dichlorophenyl group and a protected amino functionality, makes it a versatile building block for the development of novel drug candidates. Studies have demonstrated its utility in the synthesis of compounds targeting central nervous system disorders, infectious diseases, and cancer.

One of the most notable advancements in the research of this compound is its application in the development of protease inhibitors. Proteases play a critical role in various pathological processes, and inhibitors targeting these enzymes have shown promise in treating diseases such as HIV and hepatitis C. The tert-butyl carbamate group in the compound provides stability and enhances bioavailability, making it an attractive scaffold for drug design.

In addition to its role as a synthetic intermediate, recent studies have explored the direct biological activity of tert-butyl N-2-amino-1-(2,4-dichlorophenyl)ethylcarbamate. Preliminary in vitro assays have indicated moderate activity against certain bacterial strains, suggesting potential applications in antimicrobial therapy. However, further studies are required to elucidate its mechanism of action and optimize its efficacy.

The synthesis of tert-butyl N-2-amino-1-(2,4-dichlorophenyl)ethylcarbamate has also seen methodological improvements. Recent publications describe more efficient and environmentally friendly synthetic routes, utilizing catalytic methods and greener solvents. These advancements not only enhance the scalability of the compound but also align with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the research and application of this compound. Issues such as metabolic stability, toxicity, and selectivity need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and fully realize the therapeutic potential of tert-butyl N-2-amino-1-(2,4-dichlorophenyl)ethylcarbamate.

In conclusion, tert-butyl N-2-amino-1-(2,4-dichlorophenyl)ethylcarbamate (CAS: 2006863-94-9) represents a valuable compound in the toolkit of medicinal chemists. Its dual role as a synthetic intermediate and a biologically active molecule underscores its versatility and importance in drug discovery. Continued research and innovation in this area are expected to yield new insights and therapeutic candidates, contributing to the advancement of chemical biology and pharmaceutical sciences.

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